2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate
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Overview
Description
2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl ring with a hydroxyl group and a pyrrolidine ring attached to a carbodithioate group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate typically involves the reaction of cyclohexanone with pyrrolidine and carbon disulfide under controlled conditions. The process begins with the formation of an intermediate, which is then treated with a base to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the integrity of the compound during synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The carbodithioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted carbodithioates, which can be further utilized in various applications .
Scientific Research Applications
2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can be used in various catalytic processes. Additionally, its ability to undergo redox reactions makes it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with different functional groups.
Pyrrolidine-2,5-dione: Another related compound with distinct chemical properties.
Prolinol: A derivative of pyrrolidine with hydroxyl and amino groups.
Uniqueness
2-Hydroxycyclohexyl pyrrolidine-1-carbodithioate stands out due to its unique combination of a cyclohexyl ring, a hydroxyl group, and a carbodithioate group.
Properties
CAS No. |
922164-91-8 |
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Molecular Formula |
C11H19NOS2 |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
(2-hydroxycyclohexyl) pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C11H19NOS2/c13-9-5-1-2-6-10(9)15-11(14)12-7-3-4-8-12/h9-10,13H,1-8H2 |
InChI Key |
RGLKLEXZMWWEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)SC(=S)N2CCCC2 |
Origin of Product |
United States |
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